molecular formula C12H19NO5 B1365144 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate CAS No. 81357-18-8

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Cat. No. B1365144
CAS RN: 81357-18-8
M. Wt: 257.28 g/mol
InChI Key: ROHLQPZIUYTLGR-UHFFFAOYSA-N
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Description

“1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate” is a chemical compound that can be used as an intermediate in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that the compound is commercially available and can be used as an intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular formula of the compound is C12H19NO5 . The InChI code is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.29 . It has a boiling point of 350.0±42.0 °C . The density is 1.2±0.1 g/cm3 . It has a molar refractivity of 62.5±0.3 cm3 .

Scientific Research Applications

Synthesis Applications

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate serves as a crucial intermediate in various chemical syntheses. For instance, it plays a significant role in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor CP-690550 (Chen Xin-zhi, 2011). Additionally, it is used in the creation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, promising synthons for preparing diverse piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in developing various pharmacologically active molecules. For example, its derivatives are synthesized for potential use in antibacterial agents, as seen in the synthesis of fluoronaphthyridines (D. Bouzard et al., 1992). It also finds application in asymmetric syntheses, such as the creation of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in producing CP-690550, a potent protein kinase inhibitor (B. Hao et al., 2011).

Crystallography and Structural Analysis

The compound is also valuable in crystallography and structural analysis. Studies have been conducted on related structures, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing insights into molecular packing and hydrogen bonding patterns (C. Didierjean et al., 2004).

Other Applications

Moreover, 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is used in designing novel chemical libraries, as in the case of propeller-shaped dispiroisoxazolinopiperidinochromanones, which are added to repositories for biomedical studies (R. Carpenter et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLQPZIUYTLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439324
Record name 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

CAS RN

81357-18-8
Record name 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To (2S)-4-oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (0.52 g, 2.15 mmol) in methanol (10 mL), 2 M solution of TMS-diazomethane (2 mL, 4 mmol) in hexane was added and stirred at room temperature for 15 min. The reaction solvent was removed and the methyl ester product obtained (4-oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester) was used as such for the next reaction (0.55 g, 100%): MS (ESPOS): 258 [M+H]+; 1H NMR (300 MHz, CD3OD) δ 5.13, 4.86 (bs, 1), 4.02-4.11 (m, 1), 3.73 (s, 3), 3.67-3.72 (m, 1), 2.78 (d, J=4.2 Hz, 2), 2.51 (bs, 2), 1.46 (bs, 9).
Quantity
0.52 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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2 mL
Type
reactant
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10 mL
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solvent
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of oxalyl chloride ((15 mL, 30 mmol, 2 M dichloromethane) in CH2Cl2 (100 mL) cooled to −78° C. was added DMSO (4.5 mL, 63.4 mmol). The mixture was stirred at this temperature for 1 h, after which 4-hydroxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (2.0 g, 7.71 mmol dissolved in CH2Cl2) as added. The mixture stirred for a further 1 h and Et3N (20 mL) was then added and the mixture stirred for another 30 min. The mixture was then allowed to warm to −40° C. and poured into a solution of 10% NaHSO4. The reaction mixture was then extracted with ethyl acetate. The organic extract was then washed with brine and dried over MgSO4 (anhydrous) and the solvent was removed in vacuo and the crude residue was purified by silica gel flash column chromatography giving 1.75 g (88%) of the product as a yellow oil. 1H-NMR (CDCl3), δ(ppm): 4.85 (br, d, 1H), 4.02 (m, 1H), 3.61 (s, 3H), 3.58 (br, 1H), 2.75 (m, 2H), 2.44 (br, 2H), 1.43 (br, s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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Quantity
15 mL
Type
solvent
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Quantity
4.5 mL
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reactant
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0 (± 1) mol
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Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
88%

Synthesis routes and methods III

Procedure details

To a refluxing mixture of rhodium acetate dimer (0.0093 g, 0.02 mmol) and 40 mL of benzene was added dropwise a solution of 2-tert-butoxycarbonylamino-5-diazo-4-oxo-pentanoic acid methyl ester (0.60 g, 2.1 mmol) in 4.5 mL of benzene. After stirring for 2 h at reflux, the mixture was cooled to room temperature, concentrated in vacuo, and filtered through a small pad of silica gel eluting with 1:1 ethyl acetate-hexane. Concentration of the filtrate afforded 0.53 g of 4-oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester as a yellow oil.
Name
2-tert-butoxycarbonylamino-5-diazo-4-oxo-pentanoic acid methyl ester
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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